
1,4-Diethyl-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyl-2-methylbenzene, also known as para-ethyltoluene, is a chemical compound belonging to the family of alkylbenzenes. It is a colorless liquid with a boiling point of 185°C and a molecular weight of 150.23 g/mol. This compound is widely used in the chemical industry as a solvent, and it has several other applications as well.
Wirkmechanismus
The mechanism of action of 1,4-Diethyl-2-methylbenzene is not well understood. However, it is believed to act as a non-specific depressant of the central nervous system. It has been shown to have sedative effects in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,4-Diethyl-2-methylbenzene are not well studied. However, it has been shown to have a low acute toxicity in animal models. It is not known to have any mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,4-Diethyl-2-methylbenzene in lab experiments is its low toxicity. It is also readily available and relatively inexpensive. However, its low boiling point and high volatility can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1,4-Diethyl-2-methylbenzene. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the study of its toxicity and potential health effects. Additionally, it could be used as a solvent in the synthesis of new organic compounds with potential applications in various fields.
Synthesemethoden
The synthesis of 1,4-Diethyl-2-methylbenzene can be achieved through several methods. One of the most common methods is the Friedel-Crafts alkylation reaction. In this reaction, toluene is reacted with a mixture of ethyl chloride and aluminum chloride in the presence of a catalyst such as hydrochloric acid. The reaction produces 1,4-Diethyl-2-methylbenzene as the main product.
Wissenschaftliche Forschungsanwendungen
1,4-Diethyl-2-methylbenzene has several applications in scientific research. It is used as a solvent in the synthesis of various organic compounds. It is also used as a reference material in gas chromatography for the identification of other alkylbenzenes. Additionally, it is used as a standard in the analysis of environmental samples such as air and water.
Eigenschaften
CAS-Nummer |
13632-94-5 |
|---|---|
Produktname |
1,4-Diethyl-2-methylbenzene |
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
1,4-diethyl-2-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-6-7-11(5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZEHGGUIGEDITMM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)C |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CC)C |
Andere CAS-Nummern |
13632-94-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



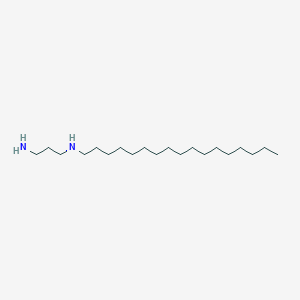
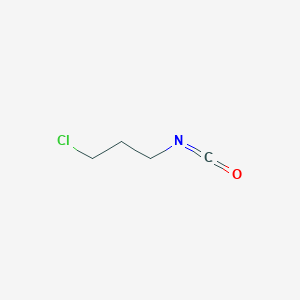

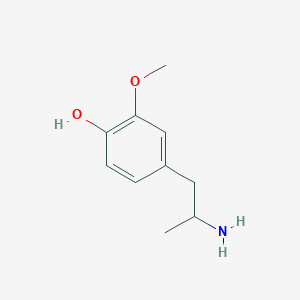

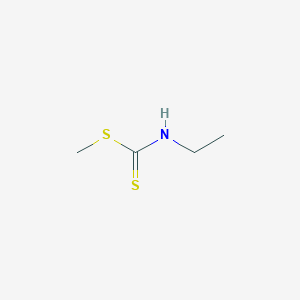


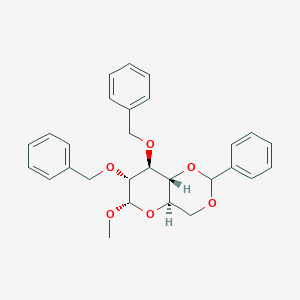
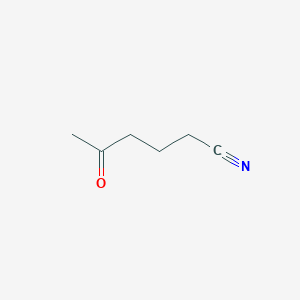
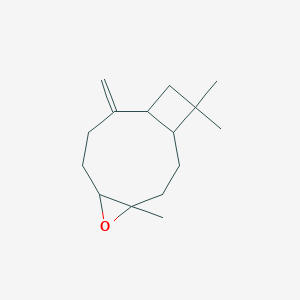
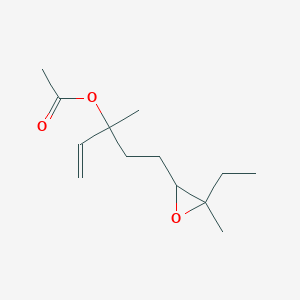

![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)